molecular formula C22H22O8 B191179 Epipodophyllotoxin CAS No. 4375-07-9

Epipodophyllotoxin

Cat. No.: B191179
CAS No.: 4375-07-9
M. Wt: 414.4 g/mol
InChI Key: YJGVMLPVUAXIQN-LGWHJFRWSA-N
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Mechanism of Action

Target of Action

Epipodophyllotoxin, also known as (-)-epipodophyllotoxin, primarily targets topoisomerase II . Topoisomerase II is an enzyme that aids in relaxing negative or positive supercoils in DNA . It plays a crucial role in DNA replication, transcription, and chromosome condensation and segregation .

Mode of Action

This compound inhibits DNA synthesis by forming a complex with topoisomerase II and DNA . This complex induces breaks in double-stranded DNA and prevents repair by topoisomerase II binding . The accumulated breaks in DNA prevent entry into the mitotic phase of cell division, leading to cell death . This compound acts primarily in the G2 and S phases of the cell cycle .

Biochemical Pathways

This compound derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . Few studies are dedicated to exploring the interactions between this compound derivatives and downstream cancer-related signaling pathways .

Pharmacokinetics

The pharmacokinetics of this compound derivatives such as etoposide and teniposide have been studied . Etoposide, for instance, shows a biexponential decay following intravenous administration, with a terminal elimination half-life less than that of teniposide . The peak plasma concentrations of the drug and the area under the concentration versus time curve are linearly related to the intravenous dose of both drugs . There is considerable interpatient variability in the pharmacokinetics of these drugs .

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and induction of cell death . It achieves this by causing DNA damage, which prevents cells from entering the mitotic phase of cell division .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the production of this compound in plants takes place in 33 steps where coniferyl alcohol acts as the precursor . The pathway is called the phenylpropanoid pathway . In addition, a variant structural skeleton of this compound was synthesized and found to rival the natural cyclolignan in antiproliferative and microtubule destabilizing properties . This discovery leads to a new structural class of tubulin targeting agents .

Biochemical Analysis

Biochemical Properties

Epipodophyllotoxin interacts with various enzymes and proteins in biochemical reactions. It is known to target tubulin and topoisomerase II , leading to cell cycle arrest and DNA/RNA breaks . These interactions are crucial for its anticancer mechanism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can induce cell cycle G2/M arrest and cause DNA/RNA breaks . This leads to growth inhibition and death of treated cells . It also has selective high toxicity against various drug-resistant tumor cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. It inhibits tubulin and DNA topoisomerase II , leading to cell cycle arrest and DNA breakage . This is the primary mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits changes in its effects over time. Studies have shown that it causes a delay in S-phase transit before arrest of cells in G2 . This suggests that DNA strand scission is the initial event in the sequence of kinetic and biosynthetic changes leading to growth inhibition and death of treated cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that multiple dosing over three to five consecutive days is superior to weekly single dose administration . This indicates a schedule dependency in both animal models and clinical trials .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a part of a multi-enzyme cascade that converts (+)-pinoresinol into (-)-matairesinol . This pathway involves three plant cytochrome P450 monooxygenases .

Transport and Distribution

It is known that this compound and its derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II , suggesting that it can reach these targets within the cell.

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the literature. It is known to target tubulin and topoisomerase II , which are located in the cytoplasm and nucleus respectively This suggests that this compound may localize to these compartments within the cell

Chemical Reactions Analysis

Types of Reactions: Epipodophyllotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as etoposide and teniposide, which are used as chemotherapeutic agents .

Properties

IUPAC Name

(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGVMLPVUAXIQN-LGWHJFRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859440
Record name (-)-Epipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4375-07-9
Record name (-)-Epipodophyllotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4375-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epipodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Epipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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